molecular formula C15H18N2O2 B11333829 N-(8-ethoxyquinolin-5-yl)butanamide

N-(8-ethoxyquinolin-5-yl)butanamide

Cat. No.: B11333829
M. Wt: 258.32 g/mol
InChI Key: UPZVFMWMBBWHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-ethoxyquinolin-5-yl)butanamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)butanamide typically involves the reaction of 8-ethoxyquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-ethoxyquinolin-5-yl)butanamide is unique due to the presence of the ethoxy group at the 8-position of the quinoline ring. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)butanamide

InChI

InChI=1S/C15H18N2O2/c1-3-6-14(18)17-12-8-9-13(19-4-2)15-11(12)7-5-10-16-15/h5,7-10H,3-4,6H2,1-2H3,(H,17,18)

InChI Key

UPZVFMWMBBWHHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.